(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione
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Overview
Description
The compound (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione is a complex organic molecule with significant importance in various scientific fields. This compound is a derivative of cyclopenta[a]phenanthrene and features multiple chiral centers, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione typically involves multi-step organic reactions. The process often starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone functional groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and prevent racemization.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the cyclopenta[a]phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone groups can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with various enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or other pharmacological properties, making them of interest in drug discovery.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione include other derivatives of cyclopenta[a]phenanthrene with different functional groups and stereochemistry. Examples include:
Cyclopenta[a]phenanthrene-2,3-dione: Lacks the hydroxyl and methyl groups.
17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene: Lacks the ketone groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
42261-16-5 |
---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
LBSRSXWOMYPVBY-XSSYPUMDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C(=O)C=C34 |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(=O)C=C34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(=O)C=C34 |
Synonyms |
estradiol-2,3-O-quinone estradiol-2,3-quinone |
Origin of Product |
United States |
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